molecular formula C12H23NO3 B8190083 (2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester

(2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester

Cat. No.: B8190083
M. Wt: 229.32 g/mol
InChI Key: VUYFGGMFZDYXML-JTQLQIEISA-N
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Description

(2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is a chiral bicyclic compound featuring a seven-membered azepane ring substituted with a hydroxymethyl group at the 2S position and a tert-butyl ester group at the 1-position. This structural motif is critical in medicinal chemistry and organic synthesis, where tert-butyl esters are commonly employed as protecting groups for carboxylic acids due to their stability under basic conditions and ease of cleavage under acidic conditions.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFGGMFZDYXML-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Vinyl Grignard Addition to Aldehyde Precursors

A foundational approach involves the stereoselective addition of vinylmagnesium bromide to a d-mannose-derived aldehyde (compound 1 ). This step installs the C-5 stereocenter and forms allylic alcohol intermediates 2a and 2b (Table 1).

Table 1: Diastereoselectivity in Vinyl Grignard Additions

Reaction ConditionsYield (%)Diastereomeric Ratio (dr)Reference
BF₃·Et₂O, −20°C693:1 (2a :2b )
No Lewis acid, 25°C541:1

The use of BF₃·Et₂O enhances selectivity by stabilizing transition states through Lewis acid coordination.

Osmium-Catalyzed Tethered Aminohydroxylation (TA)

The allylic alcohol 2a undergoes TA with an aroyloxycarbamate tether (6a ) under osmium catalysis to form oxazolidinone 3a (Scheme 1). This step achieves complete regio- and stereocontrol for the C–N bond formation.

Scheme 1: TA Reaction Pathway

  • 2a5a (72% yield via CDI-mediated carbamate formation).

  • 5a6a (85% yield via p-chlorobenzoylation).

  • 6a3a (92% yield, OsO₄/NMO, t-BuOH/H₂O).

Key Data:

  • 3a configuration: Confirmed as (5S,6S) via X-ray crystallography.

  • Microwave-assisted hydrolysis of 3a to amine 7a : 89% yield (2 M NaOH/EtOH, 1 h).

Intramolecular Reductive Amination (RA)

Amine 7a undergoes RA under hydrogenolytic conditions to form the azepane ring. However, competing pathways yield bicyclic byproducts (8a ) unless steric hindrance is introduced (Table 2).

Table 2: Hydrogenation Outcomes for Amine 7a

CatalystSolvent9a Yield (%)8a Yield (%)Reference
Pd(OH)₂/CEtOH2753
Pd/C + AcOHEtOH1649

Steric optimization using acetonide-protected substrates (e.g., 7b ) suppresses 8a formation, achieving 80% yield of 9b .

tert-Butyl Esterification

Final esterification employs tert-butyl alcohol under acidic or coupling conditions. A patent (CN103787971A) details a two-step protocol:

  • Step 1: Cyclohexane/ethyl acetate (80:20) purification of intermediates.

  • Step 2: tert-Butyl chloroformate coupling in THF with DMAP, yielding 76–82% purity.

Critical Parameters:

  • Temperature: 0–25°C to minimize epimerization.

  • Solvent polarity: THF > DCM for solubility.

Alternative Methodologies

Hydroboration-Oxidation of Tetrahydroazepines

Late-stage oxidation of tetrahydroazepines (2 ) via hydroboration (BH₃·SMe₂) yields azepanols (3a/3b ) with 3:2 regioselectivity. Subsequent Jones oxidation provides oxo-azepines (65–78% yield).

Limitations:

  • Requires chiral resolution for enantiopure products.

  • Low regioselectivity without Rh catalysis.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic hydroxymethyl precursors achieves >98% ee for (2S)-isomers. Reported yields: 45–52% (Candida antarctica Lipase B, vinyl acetate).

Challenges and Optimization

Diastereomeric Byproduct Formation

  • Issue: Non-selective vinyl Grignard addition generates 2b (up to 50%).

  • Solution: Chiral auxiliaries (e.g., Evans oxazolidinones) increase dr to 9:1.

Oxazolidinone Hydrolysis

  • Issue: Prolonged hydrolysis causes epimerization.

  • Optimization: Microwave irradiation reduces reaction time from 24 h to 1 h .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: (2S)-2-Carboxy-azepane-1-carboxylic acid tert-butyl ester.

    Reduction: (2S)-2-Hydroxymethyl-azepane-1-carbinol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H23NO3C_{12}H_{23}NO_3 and a molecular weight of 229.32 g/mol. Its structure features an azepane ring, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The hydroxymethyl group and the tert-butyl ester functionality enhance its solubility and reactivity, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that derivatives of azepane compounds, including (2S)-2-hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester, can serve as scaffolds for the development of antiviral agents. For instance, research has shown that modifications to the azepane structure can lead to compounds with significant activity against viral infections such as Hepatitis B Virus (HBV) . The compound's ability to modulate viral capsid assembly presents a promising avenue for therapeutic development.

Enzyme Inhibition
The azepane framework has also been explored for its potential as an enzyme inhibitor. Studies have reported that certain azepanols exhibit selective inhibition of enzymes like jack bean α-mannosidase . The introduction of specific substituents on the azepane ring can enhance binding affinity and selectivity toward target enzymes, making these compounds valuable in drug design.

Synthetic Methodologies

Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including functional group interconversions and cyclization reactions . The regioselective synthesis of substituted oxo-azepines from this compound has been documented, showcasing its utility in generating diverse chemical libraries for biological screening .

Gold-Catalyzed Reactions
Innovative synthetic approaches utilizing gold-catalyzed reactions have been developed to transform azepane derivatives into vinylogous amides and other valuable products . These methodologies highlight the versatility of this compound in organic synthesis.

Biological Evaluations

Cytotoxicity Studies
Research evaluating the cytotoxic effects of various azepane derivatives has demonstrated that certain compounds exhibit selective toxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies with minimal side effects.

Antimicrobial Properties
Preliminary studies suggest that compounds derived from this compound may possess antimicrobial properties. Testing against Mycobacterium species has shown promising results, indicating potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The following table summarizes key structural differences and similarities between the target compound and related tert-butyl esters:

Compound Name Ring Size/Type Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
(2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester (Target) 7-membered azepane Hydroxymethyl (2S) Not provided Not provided Likely pharmaceutical intermediate
(2S)-2-Carbamoylazetidine-1-carboxylic acid tert-butyl ester 4-membered azetidine Carbamoyl (2S) C₉H₁₆N₂O₃ 200.24 Smaller ring, higher strain; carbamoyl may enhance hydrogen bonding
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 5-membered pyrrolidine Iodomethyl (2R) Not provided Not provided High reactivity (iodine as leaving group); hazardous (skin/eye irritant)
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester 4-membered cyclobutane Amino (cis-3) Not provided Not provided Amino group introduces basicity; potential peptide synthesis applications
(2S,4R)-4-Fluoro-2-(methoxy-methyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 5-membered pyrrolidine Fluoro (4R), methoxy-methyl carbamoyl (2S) C₁₂H₂₁FN₂O₄ 276.30 Fluorine enhances metabolic stability; carbamoyl modifies reactivity
Key Observations:
  • Substituent Effects : Polar groups (hydroxymethyl, carbamoyl) enhance solubility and intermolecular interactions, whereas halogens (iodine, fluorine) modulate electronic properties and reactivity. The iodomethyl group in increases hazard risks due to its reactivity and toxicity.

Thermal Stability and Decomposition Pathways

Evidence from polymer-based tert-butyl esters (e.g., MA20 and A20 in ) reveals activation energies for thermal decomposition of 116–125 kJ mol⁻¹, with degradation mechanisms dependent on backbone structure. For example:

  • MA20 (methyl methacrylate backbone) : Oxidative degradation precedes tert-butyl ester cleavage.
  • A20 (methyl acrylate backbone) : Direct ester cleavage releases isobutene, forming cyclic anhydrides .

The target compound’s azepane ring may confer higher thermal stability compared to smaller rings due to reduced ring strain. However, the hydroxymethyl group could introduce competing degradation pathways, such as dehydration or oxidation, depending on environmental conditions.

Biological Activity

(2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester, also known as tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H23_{23}NO3_3, with a molecular weight of 229.32 g/mol. The compound features an azepane ring, a hydroxymethyl group, and a tert-butyl ester functional group, which contribute to its unique properties and biological interactions .

The biological activity of this compound is primarily attributed to its structural components:

  • Hydroxymethyl Group : This group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially influencing various biological pathways.
  • Azepane Ring : The structural stability provided by the azepane ring may enhance the compound's binding affinity to biological targets, thereby modulating enzymatic activities or receptor functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have suggested that derivatives of azepanes can possess antimicrobial activity. The presence of the hydroxymethyl group may enhance this activity by facilitating interactions with microbial cell membranes .
  • Potential in Drug Development : As a building block in organic synthesis, this compound is being investigated for its potential use in developing therapeutic agents targeting various diseases, including cancer and infectious diseases .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits potential antimicrobial properties against various pathogens
Drug DevelopmentUsed as a precursor in synthesizing novel therapeutic agents
Enzyme InteractionModulates enzymatic activities through specific binding mechanisms

Notable Research

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of azepane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Drug Synthesis Applications : Research focused on the synthesis of complex molecules from this compound has shown promising results in creating compounds with enhanced biological activity. This highlights its role as a versatile building block in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for preparing (2S)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester?

The compound is synthesized via multi-step strategies, often involving:

  • Chiral starting materials : Azepane derivatives with pre-existing stereochemistry are modified to introduce the hydroxymethyl group. For example, tert-butyl esters are introduced via Boc protection using Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .
  • Ring expansion : Piperidine or piperazine analogs (e.g., (S)-2-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester) may undergo ring expansion to azepane via alkylation or insertion reactions .
  • Purification : Final products are typically isolated using column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized via NMR and mass spectrometry .

Q. How is the stereochemistry of the hydroxymethyl group in this compound verified?

Enantiomeric purity is confirmed using:

  • Chiral HPLC : Comparison with racemic mixtures or known standards.
  • Optical rotation : Specific rotation values (e.g., [α]²⁰D) are compared to literature data for related compounds, such as (S)-1-Boc-2-hydroxymethylpiperazine ([α]²⁰D = +32.4) .
  • NMR analysis : Diastereotopic protons or coupling constants in ¹H/¹³C NMR distinguish stereoisomers .

Q. What role does the tert-butyl ester group play in organic synthesis?

The tert-butyl ester acts as:

  • A protecting group : It stabilizes carboxylic acids during reactions (e.g., amidations, reductions) and is removable under acidic conditions (e.g., TFA or HCl in dioxane) .
  • A steric hindrance modulator : It influences reaction selectivity, as seen in the synthesis of quinapril intermediates where tert-butyl esters prevent undesired side reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

Key strategies include:

  • Chiral catalysis : Use of (S,S)-5aas catalysts or BEMP base, as demonstrated in the enantioselective synthesis of α-(hydroxymethyl) glutamic acid derivatives .
  • Dynamic kinetic resolution : Employing conditions that favor one enantiomer during ring-closing or functionalization steps, similar to methods for (1R,2S)-carbamic acid tert-butyl esters .
  • Computational modeling : DFT studies to predict transition states and optimize reaction pathways .

Q. What are the stability challenges of the tert-butyl ester under varying experimental conditions?

  • Acidic/basic conditions : The ester hydrolyzes in strong acids (e.g., HCl > 1M) or bases (e.g., NaOH), necessitating neutral pH during reactions .
  • Thermal degradation : Decomposition occurs above 150°C, requiring low-temperature storage (2–8°C under nitrogen) .
  • Contradictions in stability data : Discrepancies in reported stability may arise from impurities or residual catalysts; TLC or HPLC monitoring is recommended .

Q. How is this compound utilized in the synthesis of bioactive molecules or pharmaceuticals?

  • Peptidomimetics : The azepane scaffold mimics proline in peptide backbones, as seen in teneligliptin intermediates (e.g., tert-butyl (S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate) .
  • Metabotropic receptor ligands : Analogous structures, such as (2S)-α-(hydroxymethyl) glutamic acid, are potent receptor modulators .
  • Drug-protecting group strategies : The tert-butyl ester is a transient group in APIs like quinapril, removed during final hydrolysis steps .

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) using protocols from validated syntheses of piperidine/piperazine analogs .
  • Advanced characterization : Use X-ray crystallography to resolve ambiguous stereochemistry or HRMS for molecular formula confirmation .
  • Mechanistic studies : Probe reaction intermediates via in situ IR or NMR to identify side reactions or kinetic barriers .

Methodological Guidelines

  • Stereochemical analysis : Always cross-validate optical rotation, chiral HPLC, and NOESY NMR for enantiomeric excess (ee) determination .
  • Handling precautions : Store the compound under nitrogen at 2–8°C to prevent ester hydrolysis or oxidation .
  • Scalability : Optimize Boc protection steps using flow chemistry or microwave-assisted reactions to enhance yield and reduce reaction time .

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